molecular formula C14H10BrFN4O B6467701 N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640897-51-2

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467701
CAS No.: 2640897-51-2
M. Wt: 349.16 g/mol
InChI Key: QGSLLSUMAFSGEW-UHFFFAOYSA-N
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Description

“N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic compound. It contains an imidazo[1,2-b]pyridazine core, which is a type of diazine. Diazines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms . This compound also has a carboxamide group attached to the pyridazine ring and a bromo-fluoro-substituted phenyl group attached via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (imidazo[1,2-b]pyridazine and phenyl), a carboxamide group, and halogen substituents (bromo and fluoro). The presence of these functional groups and heteroatoms (nitrogen, bromine, and fluorine) would significantly influence the compound’s chemical behavior .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could be of interest in various fields, such as medicinal chemistry, given the biological activity of similar diazine compounds .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-11-3-2-9(15)6-10(11)16/h2-7H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSLLSUMAFSGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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